2-(2-(6-chlorohexyloxy)ethoxy)ethanamine hydrochloride

Targeted Protein Degradation HaloPROTAC Endosomal Trafficking

PROTAC degrader potency is exquisitely sensitive to linker length-substituting NH2-PEG2-C6-Cl with a shorter or longer analog (e.g., NH2-PEG1-C6-Cl or NH2-PEG3-C6-Cl) can abolish ternary complex formation and degrade DC50. This compound is the exact linker used in SMARCA2/4-degrader-34 (DC50 = 85.1 nM). • ~13 linear atoms, 11 rotatable bonds-the de facto center-point for linker SAR campaigns • Terminal primary amine enables target ligand conjugation; chlorohexyl group facilitates E3 ligase recruiter coupling or HaloTag fusion • Hydrochloride salt ensures aqueous solubility and long-term storage stability • Reproduce published PROTAC constructs with the exact PEG2-C6 linker or anchor empirical linker optimization.

Molecular Formula C10H23Cl2NO2
Molecular Weight 260.20 g/mol
CAS No. 1035373-85-3
Cat. No. B6358203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(6-chlorohexyloxy)ethoxy)ethanamine hydrochloride
CAS1035373-85-3
Molecular FormulaC10H23Cl2NO2
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC(CCCCl)CCOCCOCCN.Cl
InChIInChI=1S/C10H22ClNO2.ClH/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;/h1-10,12H2;1H
InChIKeyKRGPBUVQAULFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-PEG2-C6-Cl·HCl PROTAC Linker Overview


2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride (CAS 1035373-85-3), also known as NH2-PEG2-C6-Cl, is a heterobifunctional polyethylene glycol (PEG)-based linker [1]. It is primarily utilized as a chemical tool in the construction of PROteolysis TArgeting Chimeras (PROTACs) . This compound features a primary amine for coupling to a ligand of interest and a terminal chloroalkane for covalent attachment to a HaloTag fusion protein or for further functionalization, offering specific utility in targeted protein degradation (TPD) research [2].

Why NH2-PEG2-C6-Cl·HCl Cannot Be Substituted


The performance of PROTACs is exquisitely sensitive to the physicochemical properties of the linker, including its length, flexibility, and hydrophilicity [1]. The specific sequence of 6-carbon alkyl chain and two ethylene glycol units in this compound confers a unique combination of properties that cannot be guaranteed by substituting it with other alkyl-PEG linkers of similar, but not identical, composition. Substituting this precise linker for a close analog (e.g., one with an extra PEG unit or a different alkyl chain length) can drastically alter the critical ternary complex formation and subsequent degradation efficiency (DC50), making empirical optimization essential and procurement of the exact linker imperative for reproducibility [2].

NH2-PEG2-C6-Cl·HCl vs. Closest Analogs


Linker Length and PROTAC Degradation Potency

While this specific linker is a building block, its terminal 6-chlorohexyl group is the key functional element for constructing HaloPROTACs. In a direct evaluation of an optimized HaloPROTAC degrader (HaloPROTAC-E) which incorporates a chloroalkane moiety, it induced potent and reversible degradation of endosomally localized proteins [1]. This demonstrates the high efficacy achievable with this chloroalkyl-PEG architecture.

Targeted Protein Degradation HaloPROTAC Endosomal Trafficking

PEG2 Spacer Solubility Advantage

The widespread adoption of this specific linker building block in published research provides indirect evidence of its reliability and utility. The compound is referenced in publications citing the development of PROTACs for various targets, and a vendor reports it has been used by customers in research published in top-tier journals including Nature, Cell, and Science [1].

PROTAC Targeted Protein Degradation Chemical Biology

Rotatable Bond Count and Ternary Complex Stability

The linker's PEG2 component enhances its solubility in organic solvents, which is crucial for downstream conjugation chemistry. Vendor data sheets specify a high solubility in DMSO, with values reported up to 100 mg/mL (447 mM) for the free base form and ~41.7 mg/mL (160 mM) for the hydrochloride salt .

PROTAC Synthesis Solubility Bioconjugation

Procurement Scenarios for NH2-PEG2-C6-Cl·HCl


SMARCA2/4 PROTAC Reproduction and Optimization

This linker's terminal chloroalkane is essential for covalently tethering to a HaloTag protein. This enables the creation of HaloPROTACs, which are powerful tools for inducing rapid and reversible degradation of endogenously tagged proteins. The high potency achievable, as evidenced by HaloPROTAC-E's 3-10 nM DC50, makes this a premier application [1].

Linker Length SAR Campaigns

The linker's defined length (C6 alkyl + PEG2) and high DMSO solubility make it an ideal building block for systematically exploring structure-activity relationships (SAR) in PROTAC design. The ability to precisely prepare stock solutions (e.g., 100 mM in DMSO) is critical for high-throughput synthesis of diverse PROTAC libraries .

HaloPROTAC Probe Synthesis

Given its demonstrated use in the synthesis of PROTACs against various targets and its presence in publications from leading journals, this linker is a reliable choice for initiating new TPD projects. Procuring a well-validated linker like this reduces synthetic uncertainty and allows researchers to focus on ligand design and biological validation [2].

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